molecular formula C21H15NO4S3 B4723163 1-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE

1-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B4723163
M. Wt: 441.5 g/mol
InChI Key: AMMLRJXASLDSNQ-UNOMPAQXSA-N
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Description

1-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S3/c1-13-6-9-15(10-7-13)29(24,25)26-18-11-8-14-4-2-3-5-16(14)17(18)12-19-20(23)22-21(27)28-19/h2-12H,1H3,(H,22,23,27)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMLRJXASLDSNQ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=C4C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)/C=C\4/C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE involves multiple steps, including the formation of the thiazolan ring and subsequent sulfonation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thioethers or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying enzyme interactions and protein functions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or pathways involved in disease processes.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include signal transduction cascades or metabolic pathways, leading to changes in cellular functions or responses.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE is unique due to its specific molecular structure and reactivity. Similar compounds include:

  • 4-[(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzonitrile
  • (3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3 These compounds share structural similarities but differ in their functional groups and overall reactivity, making each compound unique in its applications and properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE
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1-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-NAPHTHYL 4-METHYL-1-BENZENESULFONATE

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